1,3,4,6-Tetrachloroglycoluril
Overview
Description
1,3,4,6-Tetrachloroglycoluril is a chlorinated derivative of glycoluril, known for its application as an oxidizing agent. It is characterized by its molecular formula C4H2Cl4N4O2 and a molecular weight of 279.891 g/mol . This compound is notable for its stability and insolubility in water, making it suitable for various industrial and scientific applications .
Mechanism of Action
Target of Action
The primary target of 1,3,4,6-Tetrachloroglycoluril (TCGV) is the P(O)H functionality in phosphites, phosphonites, and phosphinites . This compound plays a crucial role in the isothiocyanation of these targets .
Mode of Action
TCGV interacts with its targets through a process known as isothiocyanation . This interaction is facilitated by inorganic thiocyanides and is mediated by 30% equimolar TCGV . The result of this interaction is the formation of the corresponding phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates .
Biochemical Pathways
The biochemical pathway affected by TCGV involves the conversion of P(O)H functionality in phosphites, phosphonites, and phosphinites into phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates . This conversion is facilitated by the isothiocyanation process mediated by TCGV .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Result of Action
The result of TCGV’s action is the formation of phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates . These compounds are formed through the isothiocyanation of P(O)H functionality in phosphites, phosphonites, and phosphinites .
Action Environment
The action of TCGV is influenced by the presence of inorganic thiocyanides and the proportion of TCGV used in the reaction . Specifically, the isothiocyanation process is mediated by 30% equimolar TCGV . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetrachloroglycoluril can be synthesized through the chlorination of glycoluril. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent such as chloroform. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of glycoluril to achieve the desired tetrachlorinated product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures the efficient and consistent production of the compound. The reaction is carefully monitored to control the temperature, pressure, and chlorine concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetrachloroglycoluril undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the incorporation of iodine into proteins and peptides.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium iodide (NaI) in the presence of this compound facilitates the iodination of proteins.
Substitution: Reagents such as sodium hydroxide (NaOH) can be used to substitute chlorine atoms with hydroxyl groups.
Major Products Formed
Scientific Research Applications
1,3,4,6-Tetrachloroglycoluril has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Glycoluril: The parent compound of 1,3,4,6-Tetrachloroglycoluril, used in the synthesis of various derivatives.
Tetrabromoglycoluril: A brominated derivative with similar applications in disinfection and antimicrobial processes.
Uniqueness
This compound is unique due to its high stability and efficiency as an oxidizing agent. Unlike other chlorinated compounds, it is virtually insoluble in water, making it suitable for specific industrial and scientific applications where stability and controlled reactivity are essential .
Properties
IUPAC Name |
1,3,4,6-tetrachloro-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl4N4O2/c5-9-1-2(11(7)3(9)13)12(8)4(14)10(1)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVLNKKMSLYUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(N(C(=O)N1Cl)Cl)N(C(=O)N2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061128 | |
Record name | 1,3,4,6-Tetrachloroglycoluril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-19-2, 26248-99-7 | |
Record name | 1,3,4,6-Tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrachloroglycoluril | |
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Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrachlorotetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachloroglycoluril | |
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Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro- | |
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Record name | 1,3,4,6-Tetrachloroglycoluril | |
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Record name | Tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
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Record name | 1,3,4,6-tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.160 | |
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Record name | TETRACHLOROGLYCOLURIL | |
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